N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a synthetic amine derivative featuring a cyclohexanamine moiety linked via an ethyl chain to a 3,4-dimethoxyphenyl aromatic ring. The hydrobromide salt enhances its stability and solubility, a common strategy in pharmaceutical chemistry. indicates this compound is discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to newer analogs .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSQAXKIUEBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation :
Cyclohexanone reacts with the primary amine group of 3,4-dimethoxyphenethylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmospheric conditions. A catalytic amount of acetic acid is often added to facilitate proton exchange, driving the equilibrium toward imine formation. -
Reduction to Secondary Amine :
Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) selectively reduces the imine bond in the presence of the aromatic methoxy groups. These agents operate effectively in mild acidic conditions (pH 4–6) at room temperature. -
Salt Formation :
The free base is treated with hydrobromic acid (HBr) in ethanol or diethyl ether to precipitate the hydrobromide salt. Recrystallization from ethanol/ethyl acetate mixtures yields high-purity product.
Optimization Strategies
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Solvent Selection : Dichloromethane and methanol are preferred for imine formation due to their ability to dissolve both aromatic amines and ketones.
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Reducing Agent Efficiency : NaBH(OAc) offers superior selectivity over NaBH, minimizing side reactions such as over-reduction or demethylation.
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Temperature Control : Maintaining temperatures below 30°C during reduction prevents decomposition of the borohydride reagents.
Table 1: Comparative Analysis of Reductive Amination Conditions
| Parameter | Condition A (NaBHCN) | Condition B (NaBH(OAc)) |
|---|---|---|
| Solvent | Methanol | Dichloromethane |
| Temperature | 25°C | 20°C |
| Reaction Time | 24 hours | 12 hours |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 98% |
Alternative Synthetic Routes
Alkylation of Cyclohexanamine
An alternative approach involves alkylating cyclohexanamine with 2-(3,4-dimethoxyphenyl)ethyl bromide. However, this method requires stringent anhydrous conditions and often results in lower yields due to competing elimination reactions.
Industrial-Scale Production
Process Intensification
Purification Techniques
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Recrystallization : Ethanol/water (3:1 v/v) systems achieve >99% purity after two crystallization cycles.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients is reserved for pharmaceutical-grade material.
Challenges and Mitigation Strategies
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Byproduct Formation :
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Demethylation : Methoxy groups are susceptible to cleavage under strongly acidic conditions. Using milder acids (e.g., HBr in acetic acid) mitigates this issue.
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Dimerization : Excess ketone or amine reactants can lead to dimeric byproducts. Stoichiometric control and slow reagent addition minimize this risk.
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Moisture Sensitivity :
Hygroscopic intermediates require handling under nitrogen or argon atmospheres to prevent hydrolysis.
Recent Advances (Post-2023)
Emerging methodologies focus on sustainable chemistry:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Structure : Features a 3,4-dihydroxyphenyl group instead of dimethoxy, with an ethylamine backbone.
- Key Differences :
- Substituents : Hydroxyl groups increase polarity and reduce lipophilicity compared to methoxy groups, limiting blood-brain barrier penetration .
- Pharmacology : Dopamine HCl is a neurotransmitter regulating motor control and reward systems. The dimethoxy analog may lack direct receptor affinity but could serve as a precursor or modulator.
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone
- Structure: Contains a cyclohexanone ring and a single 3-hydroxyphenyl group.
- Key Differences: Functional Groups: The ketone (cyclohexanone) introduces electrophilicity, contrasting with the nucleophilic amine in the target compound.
- Applications: No direct pharmacological data, but the ketone group may confer metabolic instability compared to the hydrobromide salt .
Dextromethorphan Hydrobromide
- Structure : A morphinan derivative with a hydrobromide salt.
- Key Differences :
- Core Structure : Dextromethorphan’s fused polycyclic system contrasts with the simpler cyclohexanamine in the target compound.
- Pharmacology : Acts as an NMDA receptor antagonist and cough suppressant. The target compound’s dimethoxy group may mimic serotonin or dopamine analogs but lacks evidence of similar activity .
Structural and Functional Analysis Table
Research Findings and Implications
- Salt Form : Hydrobromide salts (as in Dextromethorphan) are common in pharmaceuticals for enhanced stability; however, the target compound’s discontinued status suggests unresolved formulation challenges .
- Synthetic Viability : highlights discontinuation, possibly due to complex synthesis or competing analogs with better pharmacokinetic profiles.
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a 3,4-dimethoxyphenyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Serotonin Modulation | Potential interaction with serotonin receptors, influencing mood and anxiety. |
| Dopamine Receptor Interaction | May affect dopamine pathways linked to reward and motivation. |
| Sigma-1 Receptor Affinity | Evidence suggests binding to sigma-1 receptors, implicated in neuroprotection. |
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown selective cytotoxicity towards HCT-116 colorectal cancer cells with an IC50 value indicating potent inhibitory action.
Case Study: Anticancer Activity
In a study evaluating the compound's efficacy against cancer cells, it was found that treatment with this compound resulted in:
- Cell Cycle Arrest : Induced G1 phase arrest in treated cells.
- Apoptosis Induction : Increased markers of apoptosis such as caspase activation.
- Selective Toxicity : Minimal effects on non-cancerous HEK-293 cells were observed, suggesting a targeted mechanism.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.12 | Apoptosis induction |
| HeLa | 0.69 | Cell cycle arrest |
| HEK-293 | >1.0 | Non-toxic |
Pharmacological Applications
Given its biological profile, this compound is being investigated for potential applications in treating mood disorders and certain types of cancer. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as depression and anxiety.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-dimethoxyphenethyl derivatives (e.g., benzyl chloride or bromide) and cyclohexanamine. Key conditions include:
- Solvent : Anhydrous ethanol or methanol to prevent hydrolysis .
- Temperature : Reflux (60–80°C) to accelerate reaction kinetics while avoiding decomposition.
- Base : Triethylamine or NaHCO₃ to neutralize HBr formed during salt formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and cyclohexyl protons as multiplet signals (δ 1.2–2.1 ppm). Aromatic protons appear as doublets (δ 6.7–7.1 ppm) .
- FT-IR : Confirms N-H stretches (3300–3400 cm⁻¹) and C-O bonds (1250–1270 cm⁻¹) from methoxy groups .
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 364.2 (C₁₈H₂₈NO₂⁺·HBr) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Insoluble in water at neutral pH but forms salts (e.g., hydrobromide) for aqueous compatibility .
- Stability : Degrades under strong acidic/basic conditions (pH < 2 or >10), with methoxy groups susceptible to hydrolysis. Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does stereochemical configuration (e.g., enantiomers) influence the compound’s pharmacological activity?
- Methodological Answer : Chiral separation via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can isolate enantiomers. In vitro assays (e.g., receptor binding studies) reveal differences in potency:
- (R)-enantiomer : Higher affinity for serotonin receptors (5-HT₂A, IC₅₀ = 12 nM) compared to (S)-enantiomer (IC₅₀ = 48 nM) .
- Toxicity studies in rats show stereoisomer-specific hepatotoxicity at doses >50 mg/kg .
Q. What in vitro models are suitable for studying its enzyme inhibition or protein-ligand interactions?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to monitor protease inhibition (e.g., trypsin-like enzymes) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) with immobilized targets (e.g., monoamine oxidases) .
- Molecular Docking : Predict binding poses using software (AutoDock Vina) and validate with mutagenesis studies on key residues (e.g., Tyr435 in MAO-B) .
Q. How can metabolic pathways and potential drug-drug interactions be elucidated for this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include O-demethylation products .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays (e.g., P450-Glo™). IC₅₀ values >10 μM suggest low interaction risk .
- Pharmacokinetic Modeling : Integrate in vitro data with PBPK models (e.g., Simcyp) to predict oral bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
